(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is a heterocyclic compound that combines the structural motifs of imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-B]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6-(4-Bromophenyl)imidazo[2,1-B]thiazol-3-YL]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic activity against various human tumor cell lines.
[6-(4-Chlorophenyl)imidazo[2,1-B]thiazol-3-YL]acetic acid hydrazide: This derivative has demonstrated significant antiproliferative activity against multiple cancer cell lines.
Uniqueness
(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is unique due to its specific structural features and the combination of imidazole and thiazole rings.
Eigenschaften
CAS-Nummer |
57626-46-7 |
---|---|
Molekularformel |
C15H14N2O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
ethyl 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetate |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-14(18)8-12-10-20-15-16-13(9-17(12)15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI-Schlüssel |
UGRRTOSUOZAXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.